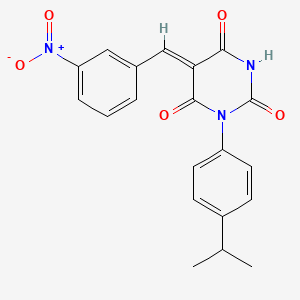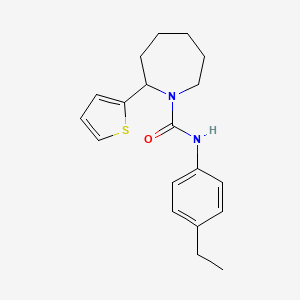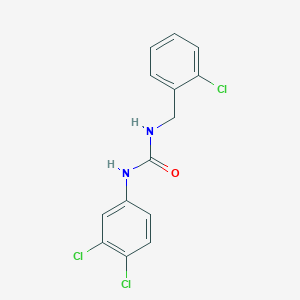
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea, commonly known as CDU, is a chemical compound that has been extensively researched for its various applications in the field of science. CDU is a urea derivative that has been synthesized and studied for its potential as an insecticide, herbicide, and fungicide.
Wissenschaftliche Forschungsanwendungen
CDU has been extensively researched for its potential as an insecticide, herbicide, and fungicide. It has been shown to be effective against a wide range of pests and has been used in agricultural settings to control crop damage caused by insects and fungi. CDU has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of CDU involves the inhibition of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. CDU binds to the active site of AChE and prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine leads to overstimulation of the nervous system, ultimately leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
CDU has been shown to have a variety of biochemical and physiological effects, including inhibition of AChE activity, disruption of the nervous system, and induction of oxidative stress. CDU has also been shown to have potential neuroprotective effects and has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDU has several advantages for use in lab experiments, including its well-established synthesis method, its effectiveness against a wide range of pests, and its potential as a therapeutic agent for various diseases. However, CDU also has some limitations, including its toxicity to non-target organisms and its potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research on CDU, including its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides to increase efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of CDU.
In conclusion, CDU is a urea derivative that has been extensively researched for its potential as an insecticide, herbicide, and fungicide, as well as its potential as a therapeutic agent for various diseases. Its synthesis method is well-established, and it has been shown to be effective against a wide range of pests. However, CDU also has some limitations, including its toxicity to non-target organisms and potential for environmental contamination. Future research on CDU should focus on its potential as a therapeutic agent for neurodegenerative diseases, its effectiveness against emerging pest species, and its potential for use in combination with other pesticides.
Synthesemethoden
The synthesis of CDU involves the reaction of 2-chlorobenzyl isocyanate with 3,4-dichloroaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain pure CDU. This synthesis method has been well-established and has been used in various scientific studies.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-11-4-2-1-3-9(11)8-18-14(20)19-10-5-6-12(16)13(17)7-10/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKGTMLUKQHJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(3,4-dichlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

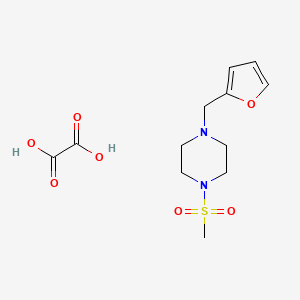
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
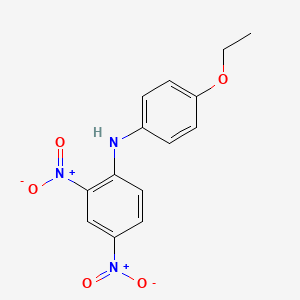
![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
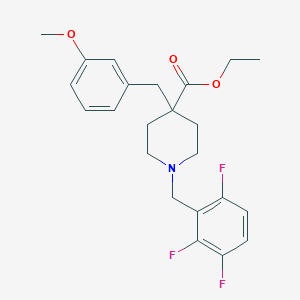
![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)
